N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide
Description
This compound features a tetrazole core substituted with a 3,4-difluorophenyl group, linked via a methyl bridge to a phenoxyacetamide moiety with a 2-methylphenyl substituent. Its molecular formula is C₁₇H₁₄F₂N₅O₂ (calculated molecular weight: 373.33 g/mol).
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2/c1-11-4-2-3-5-15(11)26-10-17(25)20-9-16-21-22-23-24(16)12-6-7-13(18)14(19)8-12/h2-8H,9-10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDWIVCLNNVOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a tetrazole ring that is known for its role in enhancing biological activity. The presence of the difluorophenyl group contributes to its unique pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Tetrazole Ring : Starting from appropriate phenolic precursors, the tetrazole ring can be synthesized using hydrazine derivatives.
- Methylation and Acetylation : The final product is obtained through methylation processes followed by acetylation to introduce the acetamide functional group.
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of various biological targets:
- Protein Tyrosine Phosphatase 1B (PTP1B) : A study indicated that derivatives similar to this compound exhibited significant inhibitory activity against PTP1B with IC50 values around 4.48 µM . This suggests a potential application in managing diabetes by enhancing insulin signaling pathways.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound likely binds to specific active sites on target enzymes such as PTP1B, altering their activity and influencing downstream signaling pathways.
- Molecular Docking Studies : Computational studies have shown favorable binding interactions with key amino acids within the enzyme's active site, supporting its role as a potential therapeutic agent.
Antidiabetic Potential
One notable case study involved the assessment of similar tetrazole derivatives for their antidiabetic effects. The results demonstrated that compounds with structural similarities to this compound effectively lowered blood glucose levels in diabetic rodent models. This highlights the therapeutic potential of such compounds in diabetes management.
Anticancer Activity
Another area of investigation has been the anticancer properties associated with tetrazole derivatives. Research has shown that compounds containing the tetrazole moiety exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms include targeting critical enzymes involved in cancer cell metabolism and survival.
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Heterocyclic Core Differences :
- The tetrazole in the target compound offers superior metabolic stability compared to triazoles (e.g., Compounds 51, 54) or oxazolidines (e.g., oxadixyl). Tetrazoles are resistant to enzymatic degradation, enhancing bioavailability .
- Triazole-based analogs () often incorporate sulfur-containing groups (e.g., phenylthio/sulfonyl), which may alter redox properties or target engagement .
Fluorine substitution (e.g., 3,4-difluorophenyl) enhances electronegativity and membrane permeability relative to non-fluorinated analogs (e.g., FP1–12) .
Biological Activity Trends: Hydroxyacetamide derivatives (FP1–12) demonstrate antiproliferative activity via kinase inhibition, suggesting the target compound’s acetamide group could be optimized for similar pathways . Phenoxyacetamide pesticides (e.g., oxadixyl) highlight the role of aromatic substituents in agrochemical applications, though the target compound’s methylphenoxy group may reduce phytotoxicity .
Synthetic Complexity :
- The target compound’s synthesis likely parallels BE45772 (), involving nucleophilic substitution or amide coupling. By contrast, triazole derivatives () require multi-step thiolation/sulfonylation, yielding lower efficiencies (e.g., 32–86% yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
